molecular formula C15H13N5O3 B2465767 N-(4-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1040690-58-1

N-(4-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2465767
CAS No.: 1040690-58-1
M. Wt: 311.301
InChI Key: MEKAVWFWPQVAIU-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of 4-methoxybenzylamine with pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of N-(4-hydroxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-(4-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-N-(pyridin-2-yl)nitrous amide
  • 2-(4-Methoxybenzylamino)pyridine

Uniqueness

N-(4-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity for certain targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c1-22-11-4-2-10(3-5-11)8-18-14(21)15-19-13(20-23-15)12-9-16-6-7-17-12/h2-7,9H,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKAVWFWPQVAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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